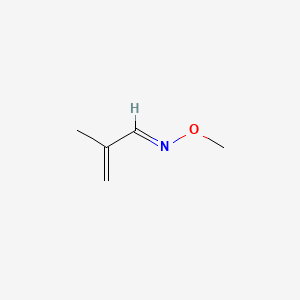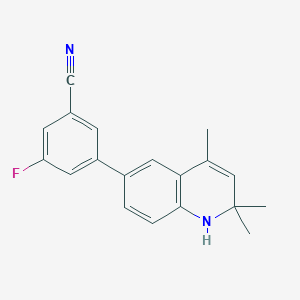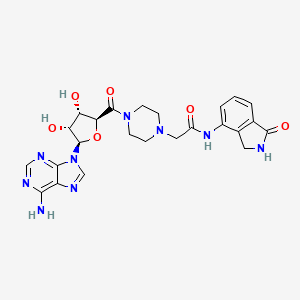
1-(4,6,8-Trichloro-1,9-dihydroxy-3,7-dimethoxydibenzofuran-2-yl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6,8-Trichloro-1,9-dihydroxy-3,7-dimethoxydibenzofuran-2-yl)hexan-1-one is a natural product found in Heterostelium filamentosum and Dictyostelium purpureum with data available.
Applications De Recherche Scientifique
Applications in Polymer and Material Science
5-Hydroxymethylfurfural (HMF), a versatile reagent produced from plant biomass compounds, is a potential alternative feedstock for the chemical industry. It's anticipated to replace non-renewable hydrocarbon sources significantly. The review highlights advancements in synthesizing HMF from plant feedstocks and its applications in producing various materials including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. Derivatives like 2,5-furandicarboxylic acid and 2,5-dimethylfuran are notable in this context. An extension of HMF applications is expected, making it a primary source of carbon and hydrogen for 21st-century chemistry (Chernyshev et al., 2017).
Environmental and Health Impact Studies
The literature on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) suggests that brominated compounds exhibit similar toxicity profiles to their chlorinated homologs. However, the exposure scenarios and potential health impacts of these compounds are not well-documented, signaling a significant data gap and necessitating further research (Birnbaum, Staskal, & Diliberto, 2003). Polychlorinated naphthalenes (PCNs) and their toxicological similarities with well-known environmental contaminants like PCDDs, PCDFs, and biphenyls (PCBs) also indicate a need for more investigation, especially regarding human exposure through dietary intake (Domingo, 2004).
Mechanisms of Toxicity and Environmental Behavior
Understanding the formation, chlorination, dechlorination, and destruction mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is vital due to their persistence and extreme toxicity. These compounds form almost inexorably in all thermal and combustion operations, and comprehending the mechanisms governing their behavior is crucial for mitigating their impact. The review acknowledges the complexity of these mechanisms and the need for further research to elucidate them fully (Altarawneh et al., 2009).
Propriétés
Formule moléculaire |
C20H19Cl3O6 |
|---|---|
Poids moléculaire |
461.7 g/mol |
Nom IUPAC |
1-(4,6,8-trichloro-1,9-dihydroxy-3,7-dimethoxydibenzofuran-2-yl)hexan-1-one |
InChI |
InChI=1S/C20H19Cl3O6/c1-4-5-6-7-8(24)9-15(25)10-11-16(26)12(21)20(28-3)14(23)19(11)29-18(10)13(22)17(9)27-2/h25-26H,4-7H2,1-3H3 |
Clé InChI |
HANVBLRSGDIVGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C1=C(C(=C2C(=C1O)C3=C(C(=C(C(=C3O2)Cl)OC)Cl)O)Cl)OC |
Synonymes |
1,9-dihydroxy-3,7-dimethoxy-2-hexanoyl-4,6,8-trichlorodibenzofuran AB 0022A AB0022A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]phenyl]acetamide](/img/structure/B1240651.png)
![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)

![2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B1240655.png)






![Benzamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-](/img/structure/B1240672.png)

![[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240674.png)
